
4-氯-8-甲氧基喹啉-2-甲酸甲酯
描述
“Methyl 4-chloro-8-methoxyquinoline-2-carboxylate” is a chemical compound with the CAS Number: 132634-27-6 . It has a molecular weight of 251.67 . The IUPAC name for this compound is methyl 4-chloro-8-methoxyquinoline-2-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 4-chloro-8-methoxyquinoline-2-carboxylate” is 1S/C12H10ClNO3/c1-16-10-5-3-4-7-8 (13)6-9 (12 (15)17-2)14-11 (7)10/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
“Methyl 4-chloro-8-methoxyquinoline-2-carboxylate” has a molecular weight of 251.67 . It should be stored in an inert atmosphere at 2-8°C .科学研究应用
合成和表征
4-氯-8-甲氧基喹啉等相关喹啉化合物的合成已经通过包括缩合、环化、水解、脱羧和氯化在内的多步骤工艺实现。由姜嘉梅(2010 年)描述的此工艺产生 33.81% 的总体收率,并涉及优化的反应条件,最终产物通过核磁共振和质谱技术确认 (姜嘉梅,2010)。
抗菌潜力和结构研究
4-羟基-2-硫代-1,2-二氢喹啉-3-甲酸甲酯(一种相关化合物)已显示出作为乙型肝炎病毒复制抑制剂的潜力。Kovalenko 等人(2020 年)进行了合成、晶体学和分子对接研究,以确定烷基化反应的区域选择性,并通过各种分析技术确认了合成化合物的结构。他们还报告了在 10 µM 的浓度下在体外对 HBV 复制的高抑制作用 (Kovalenko 等,2020)。
在化学和药理学中的应用
5-氯-8-甲氧基喹啉等化合物已被用作镉检测的化学传感器,突出了它们在环境监测和食品安全中的潜在应用。Prodi 等人(2001 年)证明了这些化合物对 Cd2+ 离子比对其他金属离子有选择性反应,表明它们在各种情况下测量镉浓度的效用 (Prodi 等,2001)。
在药物开发中的潜力
另一个应用领域是药物开发,其中相关喹啉衍生物因其抗菌特性而受到研究。例如,Kim 等人(2014 年)研究了苦瓜果实和 4-甲基喹啉类似物的抗菌活性,证明了对食源性细菌的有效活性。这项研究表明了开发天然防腐剂和药物的潜力 (Kim 等,2014)。
安全和危害
未来方向
As for future directions, “Methyl 4-chloro-8-methoxyquinoline-2-carboxylate” could be explored further in the context of its potential biological and pharmaceutical applications. Quinoline derivatives are known to have various biological activities, and this compound could be investigated in this regard .
属性
IUPAC Name |
methyl 4-chloro-8-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-10-5-3-4-7-8(13)6-9(12(15)17-2)14-11(7)10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTUWNXMLLXTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl benzo[b]thiophene-6-carboxylate](/img/structure/B3097906.png)
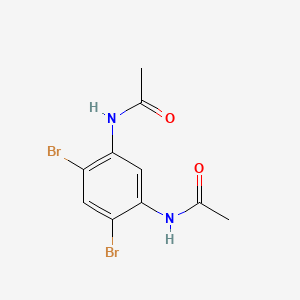
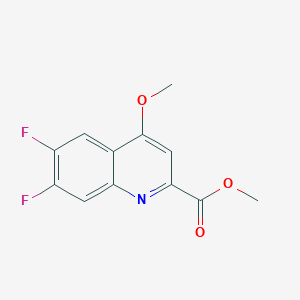
![Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B3097941.png)
![Ethyl 3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B3097942.png)
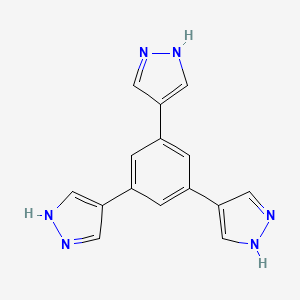
![3-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3097954.png)
![Spiro[3.3]heptane-2,6-diol](/img/structure/B3097964.png)

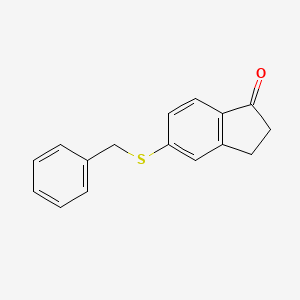
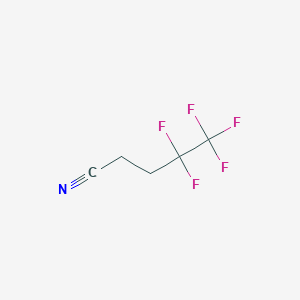
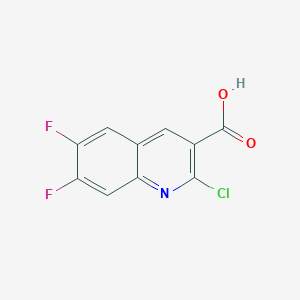
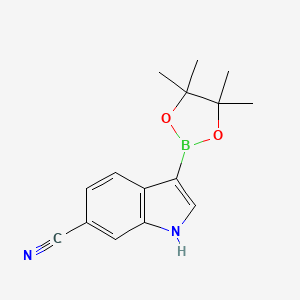
![8-Benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3098016.png)